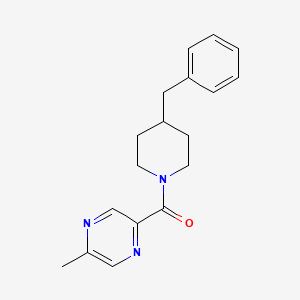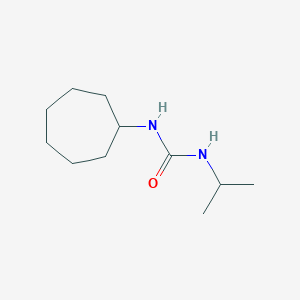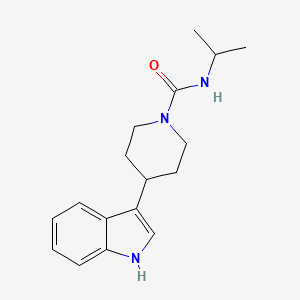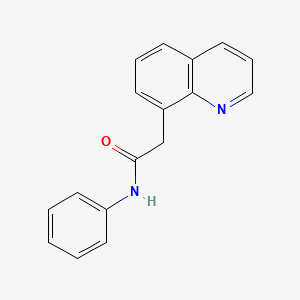
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, also known as MIQ or NSC 38430, is a synthetic compound with potential applications in scientific research. This compound belongs to the family of isoquinoline carboxamides and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a fluorescent probe for Zn(II) ions involves the coordination of the Zn(II) ions with the carbonyl group of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, resulting in a change in the fluorescence intensity. The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as an HDAC6 inhibitor involves the binding of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide to the active site of HDAC6, resulting in the inhibition of HDAC6 activity. The mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a photosensitizer for PDT involves the absorption of light by N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide, resulting in the production of reactive oxygen species (ROS) that can induce cell death in cancer cells.
Biochemical and Physiological Effects
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to exhibit various biochemical and physiological effects. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been found to induce apoptosis (programmed cell death) in cancer cells. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to increase the levels of acetylated tubulin, which has implications in the treatment of neurodegenerative diseases. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been found to exhibit anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can be used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution, as an HDAC6 inhibitor, and as a photosensitizer for PDT. However, N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide also has limitations for lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide. These include the exploration of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a potential therapeutic agent for cancer and neurodegenerative diseases, the development of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide-based fluorescent probes for the detection of other metal ions, and the optimization of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide as a photosensitizer for PDT. Further research is also needed to fully understand the mechanism of action of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide and its potential toxicity.
Synthesemethoden
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can be synthesized using a variety of methods, including the reaction of N-methylanthranilic acid with acetic anhydride and phosphorus pentoxide, or the reaction of N-methylanthranilic acid with thionyl chloride and then with aniline. The yield of N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide using these methods ranges from 40% to 60%. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide can also be synthesized using a one-pot method by reacting N-methylanthranilic acid with aniline and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This method has a higher yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been found to exhibit potential applications in scientific research. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has been used as a fluorescent probe for the detection of Zn(II) ions in aqueous solution. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been used as a selective inhibitor of the enzyme histone deacetylase 6 (HDAC6), which has implications in the treatment of cancer and neurodegenerative diseases. N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment.
Eigenschaften
IUPAC Name |
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19(13-8-3-2-4-9-13)17(21)15-11-12-7-5-6-10-14(12)16(20)18-15/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPCUZYMDJACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-oxo-N-phenyl-2H-isoquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)

![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)







